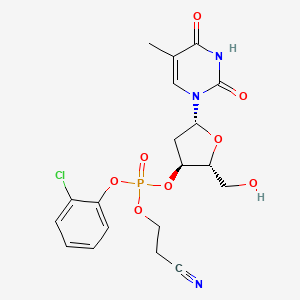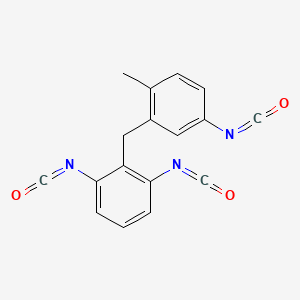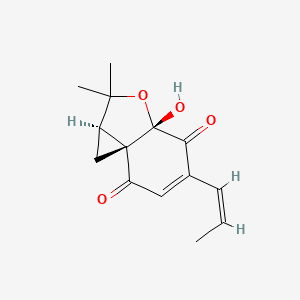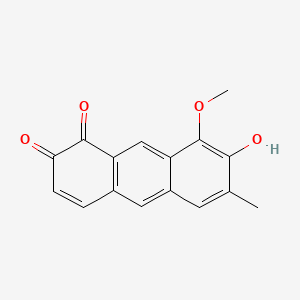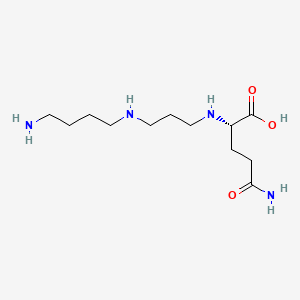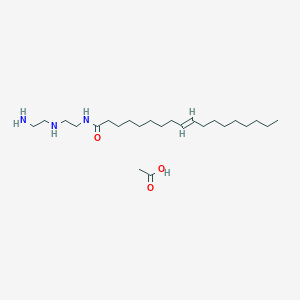
N-(2-((2-Aminoethyl)amino)ethyl)octadec-9-enamide monoacetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-((2-Aminoethyl)amino)ethyl)octadec-9-enamide monoacetate is a complex organic compound with a long-chain amide structureThe compound is characterized by the presence of an octadec-9-enamide backbone with aminoethyl groups, making it a versatile molecule for research and industrial purposes .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-((2-Aminoethyl)amino)ethyl)octadec-9-enamide monoacetate typically involves the reaction of octadec-9-enoic acid with 2-(2-aminoethylamino)ethanol under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as a strong acid or base, to facilitate the formation of the amide bond. The reaction mixture is then purified through various techniques, including recrystallization and chromatography, to obtain the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes. The use of automated systems and advanced purification methods ensures high yield and purity of the compound. Industrial production also focuses on optimizing reaction conditions to minimize waste and reduce production costs .
Analyse Des Réactions Chimiques
Types of Reactions
N-(2-((2-Aminoethyl)amino)ethyl)octadec-9-enamide monoacetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.
Reduction: Reduction reactions can convert the compound into simpler amides or amines.
Substitution: The aminoethyl groups can participate in substitution reactions, leading to the formation of new compounds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or hydroxylated derivatives, while reduction can produce simpler amides or amines. Substitution reactions can lead to a wide range of new compounds with different functional groups .
Applications De Recherche Scientifique
N-(2-((2-Aminoethyl)amino)ethyl)octadec-9-enamide monoacetate has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing complex organic molecules.
Biology: Investigated for its potential role in cellular processes and interactions.
Medicine: Explored for its therapeutic properties and potential use in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of N-(2-((2-Aminoethyl)amino)ethyl)octadec-9-enamide monoacetate involves its interaction with specific molecular targets and pathways. The compound’s aminoethyl groups allow it to bind to various receptors and enzymes, modulating their activity. This interaction can lead to changes in cellular processes, such as signal transduction, gene expression, and metabolic pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to N-(2-((2-Aminoethyl)amino)ethyl)octadec-9-enamide monoacetate include:
- N-(2-((2-Aminoethyl)amino)ethyl)octadecanamide
- N-(2-((2-Aminoethyl)amino)ethyl)hexadecanamide
- N-(2-((2-Aminoethyl)amino)ethyl)dodecanamide
Uniqueness
What sets this compound apart from these similar compounds is its specific structure, which includes an octadec-9-enamide backbone.
Propriétés
Numéro CAS |
94113-42-5 |
|---|---|
Formule moléculaire |
C22H45N3O.C2H4O2 C24H49N3O3 |
Poids moléculaire |
427.7 g/mol |
Nom IUPAC |
acetic acid;(E)-N-[2-(2-aminoethylamino)ethyl]octadec-9-enamide |
InChI |
InChI=1S/C22H45N3O.C2H4O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-22(26)25-21-20-24-19-18-23;1-2(3)4/h9-10,24H,2-8,11-21,23H2,1H3,(H,25,26);1H3,(H,3,4)/b10-9+; |
Clé InChI |
WMZUOZRHKFCKEK-RRABGKBLSA-N |
SMILES isomérique |
CCCCCCCC/C=C/CCCCCCCC(=O)NCCNCCN.CC(=O)O |
SMILES canonique |
CCCCCCCCC=CCCCCCCCC(=O)NCCNCCN.CC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




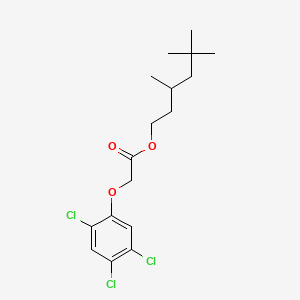

![Methyl 2-[(2,6,10-trimethyl-9-undecenylidene)amino]benzoate](/img/structure/B12677224.png)
